3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine
Description
Historical Context of Imidazo[1,2-b]pyridazine Scaffold Development
The historical development of the imidazo[1,2-b]pyridazine scaffold traces its origins to the mid-twentieth century, when researchers first began systematically exploring fused heterocyclic systems for their potential biological activities. Early investigations in 1977 documented the preparation of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids, marking some of the first comprehensive studies of this heterocyclic framework. These pioneering efforts involved reactions of 3-aminopyridazines with ethyl bromopyruvate or 4-bromoacetoacetate, establishing fundamental synthetic methodologies that would influence subsequent developments in the field. The initial focus on carboxylic acid derivatives reflected the medicinal chemistry priorities of the era, particularly the investigation of anti-inflammatory properties, which demonstrated the early recognition of this scaffold's therapeutic potential.
The evolution of imidazo[1,2-b]pyridazine chemistry accelerated significantly in the early twenty-first century, driven by advances in high-throughput screening and structure-based drug design. A pivotal moment occurred with the identification of imidazo[1,2-a]pyrazine compounds during high-throughput screening campaigns, which led researchers to systematically explore related fused heterocyclic systems, including the imidazo[1,2-b]pyridazine framework. This exploration was guided by the understanding that subtle modifications to heterocyclic cores could dramatically influence biological activity and selectivity profiles. The successful development of the monopolar spindle 1 kinase inhibitor 27f, an imidazo[1,2-b]pyridazine derivative with remarkable antiproliferative activity, demonstrated the scaffold's potential for oncology applications and sparked renewed interest in this chemical space.
The historical trajectory of scaffold development gained particular momentum with the clinical success of ponatinib, a medication containing an imidazo[1,2-b]pyridazine substructure used for treating chronic myeloid leukemia. This clinical validation provided compelling evidence for the scaffold's drugability and prompted extensive structure-activity relationship studies across multiple therapeutic areas. The success of ponatinib catalyzed a resurgence of interest in exploring new imidazo[1,2-b]pyridazine-containing derivatives for various therapeutic applications, establishing this heterocyclic framework as a privileged scaffold in medicinal chemistry.
Significance in Heterocyclic and Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold holds exceptional significance in heterocyclic chemistry due to its unique structural characteristics that enable diverse chemical modifications and biological interactions. The fused ring system combines the electron-rich imidazole moiety with the electron-deficient pyridazine ring, creating a heterocyclic framework with balanced electronic properties that can accommodate various substitution patterns while maintaining structural integrity. This electronic balance is particularly important for medicinal chemistry applications, as it allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability without compromising the core scaffold's binding affinity to biological targets.
The significance of this scaffold in medicinal chemistry is exemplified by its remarkable versatility in kinase inhibition, where different substitution patterns have yielded potent inhibitors of various kinase families. Research has demonstrated that 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives show selective inhibition of dual-specificity tyrosine-regulated kinases and cdc2-like kinases with half maximal inhibitory concentrations below 100 nanomolar. Furthermore, the scaffold has proven effective against parasitic kinases, with compound 20a showing potent inhibition of Plasmodium falciparum cdc2-like kinase 1 with an half maximal inhibitory concentration of 32 nanomolar, highlighting its potential for antimalarial drug development.
The medicinal chemistry significance extends beyond kinase inhibition to encompass multiple therapeutic areas. The scaffold has demonstrated activity against acute myeloid leukemia through inhibition of fms-like tyrosine kinase 3, with compound 34f showing nanomolar inhibitory activity against both wild-type and mutant forms of the kinase. Additionally, recent investigations have revealed the scaffold's potential in treating multiple myeloma through transforming growth factor-beta activated kinase 1 inhibition, with lead compound 26 demonstrating superior potency compared to established inhibitors. This broad spectrum of biological activities underscores the scaffold's privileged status in medicinal chemistry, where a single heterocyclic framework can serve as a foundation for developing therapeutics across diverse disease areas.
The following table summarizes key biological activities and targets associated with imidazo[1,2-b]pyridazine derivatives:
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds, incorporating multiple structural elements that define its chemical identity. The base structure, imidazo[1,2-b]pyridazine, indicates a fused bicyclic system where an imidazole ring shares the 1,2-positions with a pyridazine ring, creating a unique connectivity pattern that distinguishes it from other imidazopyridazine isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine. The numerical designation [1,2-b] specifically denotes that the nitrogen atom at position 1 of the imidazole ring is connected to position 2 of the pyridazine ring, establishing the fusion pattern that defines this particular isomer.
The structural classification of this compound encompasses multiple functional group categories that contribute to its overall chemical behavior and biological activity. The methanesulfonyl group (-SO2CH3) attached to the para position of the phenyl ring at position 3 represents a sulfonamide derivative, which is known for enhancing water solubility and providing opportunities for hydrogen bonding interactions with biological targets. The oxan-4-yl substituent, also known as tetrahydropyran-4-yl, attached to the amino group at position 6 through an N-linkage, introduces a saturated heterocyclic moiety that can influence the compound's conformational flexibility and metabolic stability. This structural arrangement creates a compound with molecular formula C18H20N4O3S, where the presence of four nitrogen atoms, three oxygen atoms, and one sulfur atom provides multiple sites for potential interactions with biological macromolecules.
The compound's Chemical Abstracts Service registry number 1012345-16-2 provides a unique identifier that facilitates database searches and regulatory tracking. The simplified molecular-input line-entry system representation CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC4CCOCC4 encodes the complete structural information in a linear format, enabling computational analysis and structural database comparisons. The International Chemical Identifier key BWRZPNZLUQKAFO-UHFFFAOYSA-N provides an additional layer of structural specification that ensures unambiguous identification across different chemical databases and software platforms.
The structural classification also encompasses stereochemical considerations, although this particular compound does not contain defined chiral centers in its current form. The oxan-4-yl substituent, while potentially capable of adopting different conformations, does not introduce stereochemical complexity that would require additional nomenclature specifications. However, the overall three-dimensional structure of the molecule, influenced by the planar nature of the imidazo[1,2-b]pyridazine core and the spatial orientation of the substituents, creates a defined molecular geometry that is crucial for its biological activity and intermolecular interactions.
Research Interest and Scientific Relevance
The scientific relevance of this compound stems from its emergence as a lead compound in transforming growth factor-beta activated kinase 1 inhibition research, where it has demonstrated superior activity compared to established reference compounds. Recent investigations have revealed that this compound, designated as compound 26 in the literature, inhibits transforming growth factor-beta activated kinase 1 with an half maximal inhibitory concentration of 55 nanomolar, significantly outperforming the known inhibitor takinib, which exhibits an half maximal inhibitory concentration of 187 nanomolar under similar conditions. This enhanced potency has positioned the compound as a promising candidate for developing therapeutics targeting multiple myeloma, where transforming growth factor-beta activated kinase 1 plays a crucial role in cell survival and proliferation pathways.
The research interest in this compound extends beyond its kinase inhibitory properties to encompass its potential applications in oncology drug development. Studies have demonstrated that the compound and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with half maximal growth inhibitory values as low as 30 nanomolar, indicating potent antiproliferative activity against cancer cells. These findings have significant implications for cancer therapeutics, particularly given the limited treatment options available for multiple myeloma patients and the need for novel therapeutic approaches that can overcome resistance mechanisms associated with current standard-of-care treatments.
The compound's scientific relevance is further enhanced by its role in advancing structure-activity relationship studies within the imidazo[1,2-b]pyridazine scaffold family. Researchers have identified that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, when combined with appropriate aryl substituents at position 3, represent an optimal structural framework for achieving nanomolar kinase inhibition. This understanding has provided valuable insights into the molecular determinants of biological activity, enabling rational drug design approaches for developing next-generation kinase inhibitors with improved selectivity and potency profiles.
The following table summarizes the research milestones and current investigations associated with this compound:
The contemporary research landscape surrounding this compound reflects broader trends in precision medicine and targeted therapy development, where small molecule inhibitors are designed to selectively modulate specific molecular pathways involved in disease pathogenesis. The compound's ability to achieve high selectivity for its target kinase while maintaining favorable physicochemical properties positions it as a valuable tool compound for both basic research and therapeutic development. Current investigations continue to explore optimization strategies for enhancing its pharmacological properties, including efforts to improve oral bioavailability, metabolic stability, and selectivity profiles that could facilitate its translation from laboratory research to clinical applications.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-26(23,24)15-4-2-13(3-5-15)16-12-19-18-7-6-17(21-22(16)18)20-14-8-10-25-11-9-14/h2-7,12,14H,8-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRZPNZLUQKAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine , identified by its CAS number 1012345-16-2 , is a member of the imidazo[1,2-b]pyridazine class of compounds. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 372.44 g/mol
- CAS Number : 1012345-16-2
Structural Representation
The compound features a complex structure that includes an imidazo[1,2-b]pyridazine core substituted with a methanesulfonylphenyl group and an oxan ring. This structural arrangement is crucial for its biological interactions.
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant biological activity primarily through the inhibition of specific kinases, notably TAK1 (TGF-beta activated kinase 1) . TAK1 plays a critical role in various signaling pathways associated with inflammation and cancer progression.
Key Findings :
- Compounds similar to This compound have demonstrated potent inhibition of TAK1 at low nanomolar concentrations, suggesting high efficacy in targeting this kinase .
- The presence of specific substituents on the imidazo core enhances binding affinity and improves pharmacokinetic properties, which are essential for therapeutic effectiveness .
Efficacy Against Cancer Cells
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Multiple Myeloma (MM) cells treated with imidazo[1,2-b]pyridazine derivatives displayed reduced proliferation rates, correlating with the degree of TAK1 inhibition .
Comparative Activity Table
| Compound | Target | IC (nM) | Notes |
|---|---|---|---|
| This compound | TAK1 | <100 | Potent inhibitor |
| TAK1 Inhibitor A | TAK1 | 500 | Less effective |
| TAK1 Inhibitor B | TAK1 | 250 | Moderate efficacy |
Case Study 1: Anti-Cancer Activity
A recent study evaluated the anti-cancer potential of several imidazo[1,2-b]pyridazine derivatives, including our compound of interest. The results indicated that:
- Treatment with This compound led to a significant decrease in cell viability in MM cell lines.
- The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: In Vivo Efficacy
In vivo models demonstrated that administration of this compound resulted in tumor size reduction in xenograft models of cancer. The findings suggest potential for further development as a therapeutic agent against solid tumors.
Scientific Research Applications
Physical Properties
- Solubility : Information on solubility is crucial for its application in drug formulation.
- Stability : The compound's stability under various conditions affects its usability in research and development.
Pharmaceutical Development
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. Research is ongoing to evaluate the efficacy of this specific compound against various cancer cell lines.
- Antimicrobial Properties : Investigations into the compound's ability to inhibit bacterial growth are underway, potentially leading to new antibiotics.
Biochemical Research
- Enzyme Inhibition Studies : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into cellular processes.
- Receptor Binding Studies : Its interaction with various receptors can help elucidate mechanisms of action for potential therapeutic uses.
Material Science
- Polymer Chemistry : The compound's unique properties may allow it to be incorporated into polymer matrices for drug delivery systems or other applications.
Agricultural Chemistry
- Pesticide Development : There is potential for this compound to be developed into a pesticide or herbicide, given its chemical properties that may affect plant or pest biology.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of imidazo[1,2-b]pyridazine derivatives on cancer cell proliferation. Results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells. This suggests that 3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine could be a promising candidate for further investigation in anticancer therapies .
Case Study 2: Antimicrobial Activity
Research conducted on similar compounds revealed significant antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of the methanesulfonyl group in enhancing bioactivity, indicating that this compound could also exhibit similar properties .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Methanesulfonyl vs. Methoxy Groups : The 4-methanesulfonylphenyl group in the target compound contrasts with the 2-methoxypyrimidin-5-yl group in ’s analogue. Sulfonyl groups are strongly electron-withdrawing, which may enhance binding to hydrophobic pockets in enzymes (e.g., kinases), whereas methoxy groups improve metabolic stability.
- Fluorinated Analogues: The 4-amino-3,5-difluorophenyl derivative () exhibits antimalarial activity (45% yield), attributed to fluorine’s electronegativity enhancing target interaction and bioavailability.
Amine Moieties and Solubility
- Oxan-4-yl vs. Piperidinyl Groups: The oxan-4-yl group in the target compound confers better aqueous solubility compared to bulkier piperidinyl or morpholino groups (e.g., in SGI-1776).
- Pyrrolidinyl Cyclohexyl Derivatives: Compounds like 3-{2-[(3-fluoropyridin-2-yl)amino]pyrimidin-5-yl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine () show improved cellular permeability due to the cyclohexyl-pyrrolidine moiety, though synthetic yields are lower (37%).
Pharmacological Profiles
- Kinase Inhibition : SGI-1776 () inhibits Pim-1/2/3 kinases (IC₅₀ = 5–20 nM) and FLT3, making it a candidate for hematologic cancers. The target compound’s mesyl group may similarly target ATP-binding pockets but lacks confirmed data.
- Antimalarial Activity : Analogues with diaryl substitutions (e.g., 3-(4-(methylsulfinyl)phenyl derivatives in ) show submicromolar activity against Plasmodium falciparum.
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is commonly synthesized via cyclization reactions involving pyridazine derivatives and appropriate aldehydes or amines.
Literature precedent shows that 6-substituted imidazo[1,2-b]pyridazines can be prepared by condensation of 6-halopyridazines with α-amino ketones or related precursors, followed by cyclization under acidic or basic conditions.
For example, 6-chloroimidazo[1,2-b]pyridazine intermediates are prepared and then subjected to nucleophilic substitution at the 6-position.
Introduction of the 4-Methanesulfonylphenyl Group
The 4-methanesulfonylphenyl substituent is introduced typically via coupling reactions or nucleophilic aromatic substitution.
One approach involves the use of 4-(methylsulfonyl)phenyl halides or acetophenone derivatives that are α-brominated and then reacted with amines to form intermediates that cyclize into the imidazo ring system.
Alternatively, palladium-catalyzed cross-coupling methods (e.g., Suzuki or Buchwald-Hartwig) can be used to install the 4-methanesulfonylphenyl group on the heterocyclic core.
Amination with Oxan-4-yl Group
The amination at the 6-position with an oxan-4-yl (tetrahydropyran-4-yl) amine is achieved by nucleophilic substitution of a suitable leaving group (e.g., halogen) on the imidazo[1,2-b]pyridazine ring.
Reaction conditions typically involve:
Use of the oxan-4-yl amine as a nucleophile in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
Elevated temperatures (e.g., 60–130 °C) to facilitate substitution.
Bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine may be used to deprotonate the amine and enhance nucleophilicity.
The reaction time varies from several hours to overnight, depending on the reactivity of the starting materials.
Representative Experimental Data and Yields
Research Findings and Optimization Notes
Solvent Effects: Polar aprotic solvents like DMF and NMP are preferred for amination steps due to their ability to solubilize both nucleophiles and electrophiles and withstand high temperatures.
Base Selection: Use of sterically hindered bases such as N-ethyl-N,N-diisopropylamine can improve yields by minimizing side reactions.
Temperature and Time: Higher temperatures (up to 130 °C) and longer reaction times (up to 16 hours) favor completion of nucleophilic substitution but may also lead to by-products; optimization is necessary.
Purification: Flash chromatography on silica gel with gradient elution (e.g., DCM/MeOH/NH4OH mixtures) or preparative HPLC is effective in isolating pure product.
Yields: Overall yields for the final compound are moderate (around 30–40%), reflecting the complexity of the molecule and the multi-step synthesis.
Summary Table of Key Reagents and Conditions
Q & A
Q. What are the recommended synthetic routes for 3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine, and what experimental conditions optimize yield?
The synthesis of imidazo[1,2-b]pyridazin-6-amine derivatives typically involves multi-step protocols. For example:
- Key steps : (i) Preparation of the imidazo[1,2-b]pyridazine core via Vilsmeier-Haack formylation (using POCl₃/DMF) followed by condensation with appropriate amines . (ii) Introduction of the methanesulfonylphenyl group via Suzuki coupling or nucleophilic aromatic substitution.
- Optimization : Control reaction temperatures (e.g., 0–10°C during formylation ), use reflux conditions (8–12 hours), and employ anhydrous solvents (e.g., chloroform or DMF). Yields can reach ~65% with NaBH₄ reduction for amine coupling .
Q. How can researchers confirm the primary biological targets of this compound?
- Kinase profiling : Use broad-spectrum kinase inhibition assays (e.g., radiometric or fluorescence-based) to screen against panels of kinases. For example, SGI-1776 (a structural analog) showed IC₅₀ values of 7 nM (Pim-1), 363 nM (Pim-2), and 69 nM (Pim-3) .
- Mechanistic validation : Employ siRNA knockdown or CRISPR-Cas9 to assess target dependency in cellular models. For instance, Pim kinase inhibition correlates with reduced STAT-3 phosphorylation .
Q. What methods are suitable for determining solubility and stability in biological buffers?
- Solubility : Use shake-flask method with HPLC quantification. For analogs like SGI-1776, solubility in DMSO is ≥40.5 mg/mL, while aqueous solubility is <1 mg/mL .
- Stability : Perform LC-MS stability assays in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C over 24–72 hours. Monitor degradation products and adjust storage conditions (e.g., -20°C in anhydrous DMSO) .
Advanced Research Questions
Q. How can structural modifications improve kinase selectivity while retaining potency?
Q. How should researchers resolve contradictions in biological activity data across cell lines?
Q. What methodologies are effective for assessing metabolic stability and toxicity in preclinical models?
- In vitro ADME :
- In vivo toxicity : Conduct acute toxicity studies in rodents (single-dose escalation) with histopathology and serum biochemistry (ALT, AST, creatinine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
